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Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroanisole

CAS No.: 41447-19-2

Cat. No.: B1594274

Get Quote

Executive Summary
2-Bromo-4-methyl-5-nitroanisole is a highly functionalized aromatic building block used in the

synthesis of complex pharmacophores, agrochemicals, and dyes. Its structure comprises a

tetrasubstituted benzene ring featuring halogen (bromo), ether (methoxy), alkyl (methyl), and

nitro functionalities. This unique substitution pattern dictates a specific spectroscopic signature

essential for validating reaction outcomes, particularly during electrophilic aromatic substitution

sequences where regioselectivity is critical.

This guide provides a comprehensive analysis of the compound's Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in

mechanistic principles and empirical data.

Chemical Identity & Structural Context
Before interpreting spectra, it is vital to understand the electronic environment of the molecule.
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Parameter Detail

IUPAC Name 2-Bromo-1-methoxy-4-methyl-5-nitrobenzene

CAS Number 41447-19-2

Molecular Formula

Molecular Weight 246.06 g/mol

Appearance Pale yellow to yellow crystalline solid

Melting Point Approx. 78–82 °C (Typical for this class)

Structural Logic & Regiochemistry
The synthesis typically involves the nitration of 2-bromo-4-methylanisole. The methoxy group

(C1) is a strong ortho/para director, but the para position is blocked by the methyl group. The

bromine (C2) is a weak deactivator (ortho/para director). The methyl group (C4) is a weak

activator.

Position 5 (Target):Para to the Bromine and ortho to the Methyl group. This position is

electronically favored during nitration due to the synergistic directing effects and steric

availability relative to position 3 (crowded between Br and Me).

Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is the primary tool for confirming the regiochemistry of the nitro group
addition. The molecule possesses two aromatic protons that are para to each other (positions 3
and 6), resulting in minimal coupling.

Solvent:

(Chloroform-d) or DMSO-

. Frequency: 400 MHz (Recommended).
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Proton
Assignment

Shift (

, ppm)
Multiplicity Integration

Mechanistic
Insight

Ar-H (C6) 7.60 – 7.65 Singlet (s) 1H

Deshielded.

Located ortho to

the electron-

withdrawing Nitro

group and ortho

to the Methoxy

group. The Nitro

group's

anisotropy

significantly

shifts this proton

downfield.

Ar-H (C3) 7.35 – 7.40 Singlet (s) 1H

Moderately

Deshielded.

Located ortho to

the Bromine and

ortho to the

Methyl group. It

is shielded

relative to H6

because it is

meta to the Nitro

group.

-OCH 3.95 – 4.00 Singlet (s) 3H

Characteristic

methoxy

resonance.

Deshielded by

the direct

attachment to the

aromatic ring.

-CH 2.55 – 2.60 Singlet (s) 3H Benzylic methyl

group. Slightly

deshielded due
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to the ortho Nitro

group and the

aromatic ring

current.

Critical Diagnostic: The appearance of two distinct singlets in the aromatic region confirms the

1,2,4,5-substitution pattern. If the nitro group were at position 3 or 6 (forming a 1,2,3,4-

substitution), one would observe doublets due to ortho coupling (J

8 Hz) between adjacent protons.

Infrared Spectroscopy (FT-IR)
IR analysis is used for rapid functional group verification.

Functional Group
Wavenumber (

)
Mode Notes

Nitro (-NO

)
1525 – 1535 Asymmetric Stretch

Strong, diagnostic

band for aromatic nitro

compounds.

Nitro (-NO

)
1345 – 1355 Symmetric Stretch

Strong companion

band to the

asymmetric stretch.

Ether (Ar-O-C) 1250 – 1260 C-O Stretch
Asymmetric stretch of

the aryl alkyl ether.

Ether (Ar-O-C) 1030 – 1040 C-O Stretch Symmetric stretch.

Aromatic Ring 1450 – 1600 C=C Stretch

Multiple bands

indicating the benzene

ring skeleton.

C-Br 500 – 600 Stretch

Weak to medium

bands in the

fingerprint region.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of bromine via its isotopic

signature.

Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

Molecular Ion (

): 245 and 247.

Isotope Pattern: The presence of one Bromine atom (

and

) creates a characteristic 1:1 doublet ratio for the molecular ion peak.

245 (

isotope)

247 (

isotope)

Fragmentation:

Loss of

(

).

Loss of

or

is also common.

Experimental Protocols
Sample Preparation for NMR
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To ensure high-resolution data free from artifacts:

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of high-purity

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube

to remove inorganic salts (e.g., residual nitration salts).

Acquisition: Run a standard proton sequence (16–32 scans). Ensure the relaxation delay

(d1) is at least 1.0 second to allow full relaxation of the isolated aromatic protons.

Quality Control Workflow
The following diagram illustrates the logical flow for validating the synthesis of 2-Bromo-4-
methyl-5-nitroanisole from its precursor.

Precursor:
2-Bromo-4-methylanisole

Reaction:
Nitration (HNO3/H2SO4) Crude Product Purification:

Recrystallization (EtOH)

Analysis:
1H NMR & HPLC

Decision:
Isomer Check

Isomer Mixture Validated Target:
2-Bromo-4-methyl-5-nitroanisole

Singlets at 7.6 & 7.4 ppm

Click to download full resolution via product page

Figure 1: Synthesis and validation workflow. The critical decision point relies on NMR

integration and splitting patterns to rule out regiochemical isomers.

Synthesis & Impurity Profile
Understanding the origin of the compound aids in interpreting "ghost peaks" in the spectra.

Synthesis Route: Nitration of 2-bromo-4-methylanisole.[1]

Potential Impurities:

6-Nitro Isomer: 2-Bromo-4-methyl-6-nitroanisole. (Look for different aromatic shifts).
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Dinitro Species: Over-nitration if temperature is not controlled.

Starting Material: 2-Bromo-4-methylanisole (Lack of signals at >7.5 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (2426-84-8) - Chemical Safety, Models,
Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-4-
methyl-5-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594274/docs#technical-guide-spectroscopic-
profiling-of-2-bromo-4-methyl-5-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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